molecular formula C10H10BrN B1524789 4-(2-Bromophenyl)butanenitrile CAS No. 178809-32-0

4-(2-Bromophenyl)butanenitrile

Cat. No.: B1524789
CAS No.: 178809-32-0
M. Wt: 224.1 g/mol
InChI Key: FPZQJVZMZMHOGC-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)butanenitrile is a chemical compound that belongs to the family of organic nitriles. It is also known as Benzylcyanide, 2-Bromovaleronitrile, and p-Bromophenylbutyronitrile. The CAS Number of this compound is 178809-32-0 .


Molecular Structure Analysis

The molecular formula of this compound is C10H10BrN . The InChI code for this compound is 1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The molecular weight of this compound is 224.1 .

Scientific Research Applications

Metabolic Engineering and Biosynthesis

  • Biotechnological Production of 1,2,4-Butanetriol :

    • Research has explored the use of 4-(2-Bromophenyl)butanenitrile in the biotechnological production of 1,2,4-butanetriol (BT), an important chemical in various industries. This production is achieved through engineered Escherichia coli strains capable of converting xylose, a major component of lignocellulosic biomass, into BT (Cao et al., 2015).
    • Another study explored a novel biosynthetic pathway for BT from malate, using glucose as an alternative and cheaper substrate. This method involves six sequential enzymatic reactions, showcasing the role of metabolic engineering in synthesizing valuable chemicals from renewable resources (Li et al., 2014).
  • Direct Bioconversion of d-Xylose to 1,2,4-Butanetriol :

    • An engineered Escherichia coli was developed to biosynthesize 1,2,4-butanetriol directly from d-xylose. This study represents the first instance of producing BT from d-xylose by a single microbial host, marking a significant advancement in microbial engineering for chemical synthesis (Valdehuesa et al., 2014).
  • Metabolic Engineering of Arabidopsis for Butanetriol Production :

    • This research involved the expression of bacterial enzymes in Arabidopsis plants for the production of butanetriol. It demonstrates the feasibility of engineering plant-based systems for the synthesis of valuable chemicals, using bacterial pathways (Abdel‐Ghany et al., 2013).

Chemical Synthesis and Catalysis

  • Synthesis of Pyrano[4,3-b]pyran Derivatives :
    • 4-(Succinimido)-1-butane sulfonic acid, a derivative related to this compound, has been used as a Brönsted acid catalyst for synthesizing pyrano[4,3-b]pyran derivatives under solvent-free conditions. This showcases its application in facilitating chemical reactions and developing new synthetic methodologies (Khaligh et al., 2015).

Environmental and Health Studies

  • Brominated Flame Retardants and Neurotoxicity :
    • A study on brominated flame retardants, including compounds structurally related to this compound, highlighted their potential developmental neurotoxic effects. This research indicates the importance of considering environmental and health impacts in the application of brominated compounds (Eriksson et al., 2001).

Safety and Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

4-(2-Bromophenyl)butanenitrile plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to participate in Suzuki–Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds . The compound’s bromine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell . Additionally, its interaction with cellular proteins can lead to changes in gene expression, impacting various cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of new chemical bonds and the modification of existing biomolecules . The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its degradation products can have different biochemical properties . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, it can have toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the appropriate dosage to balance the compound’s therapeutic potential with its potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence the levels of specific metabolites and alter the metabolic flux within the cell . Its interactions with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further participate in biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can localize to specific cellular compartments, depending on its chemical properties and interactions with cellular proteins .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its activity and function, as well as its interactions with other biomolecules .

Properties

IUPAC Name

4-(2-bromophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZQJVZMZMHOGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methanesulfonyl chloride (7.7 mL, 97 mmol) in 100 mL dry THF is added to a solution of 3-(2-bromo-phenyl)-propan-1-ol (17.4 g, 80.9 mmol) and triethyl amine (14.7 g, 146 mmol) in 200 mL dry THF at 0° C. under an argon atmosphere. Water is added and the mixture is extracted with ethyl acetate. The organic phase is washed with brine, dried with MgSO4 and concentrated in vacuo to give 23 g (97%) methanesulfonic acid 3-(2-bromo-phenyl)-propyl ester as an oil. Methanesulfonic acid 3-(2-bromo-phenyl)-propyl ester (23g, 78 mmol) in 300 mL dry DMF is added to a suspension of potassium cyanide (15.3 g, 235 mmol) in dry DMF. The reaction mixture is stirred at 60° C. for 16 hours. Water is added and the mixture is extracted with ethyl acetate (3 times). The organic phase is washed with brine (twice), dried with MgSO4 and concentrated in vacuo. The residue is placed on a plug of silica gel and eluted with ethyl acetate/heptane (1:4) and concentrated in vacuo to give 16.0 g 4-(2-bromo-phenyl)-butyronitrile (91%) as an oil. 300 mL concentrated HCl is added to 4-(2-bromo-phenyl)-butyronitrile (16.0 g, 71 mmol) in 150 mL acetic acid. The reaction mixture is stirred at 60° C. for 16 hours. The reaction mixture concentrated in vacuo partly and is poured into water. The mixture is extracted with ethyl acetate (3 times). The organic phase is washed with brine (twice), dried with MgSO4 and concentrated in vacuo to give the title compound as a crystalline material.
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78 mmol
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15.3 g
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300 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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